Bienvenue dans la boutique en ligne BenchChem!

2-Butyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Physicochemical profiling Lipophilicity Membrane permeability

2-Butyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one (CAS 1018163-52-4) is a heterocyclic small molecule (C₁₂H₁₇N₃O, MW 219.28 g/mol) belonging to the 2H-pyrazolo[3,4-b]pyridin-6-one subclass of pyrazolopyridines. This scaffold is recognized as a privileged medicinal chemistry structure, with the 2H-tautomeric form representing approximately 83,000 described compounds across the broader pyrazolo[3,4-b]pyridine family.

Molecular Formula C12H17N3O
Molecular Weight 219.288
CAS No. 1018163-52-4
Cat. No. B2489463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
CAS1018163-52-4
Molecular FormulaC12H17N3O
Molecular Weight219.288
Structural Identifiers
SMILESCCCCN1C(=C2C(=CC(=O)NC2=N1)C)C
InChIInChI=1S/C12H17N3O/c1-4-5-6-15-9(3)11-8(2)7-10(16)13-12(11)14-15/h7H,4-6H2,1-3H3,(H,13,14,16)
InChIKeyZTKOSKLZIZEHOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Butyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one (CAS 1018163-52-4): Core Physicochemical Identity and Scaffold Classification for Procurement Decisions


2-Butyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one (CAS 1018163-52-4) is a heterocyclic small molecule (C₁₂H₁₇N₃O, MW 219.28 g/mol) belonging to the 2H-pyrazolo[3,4-b]pyridin-6-one subclass of pyrazolopyridines . This scaffold is recognized as a privileged medicinal chemistry structure, with the 2H-tautomeric form representing approximately 83,000 described compounds across the broader pyrazolo[3,4-b]pyridine family [1]. The compound features a characteristic fusion of a pyrazole ring with a pyridin-6-one moiety, substituted at the N2 position with an n-butyl group and at the C3 and C4 positions with methyl groups. The pyrazolo[3,4-b]pyridin-6-one core has been specifically claimed in patents as an inhibitor scaffold targeting glycogen synthase kinase-3 (GSK-3), cyclin-dependent kinase-2 (cdk-2), and cyclin-dependent kinase-5 (cdk-5) [2]. Commercially, the compound is available from multiple vendors at purities ranging from 95% to 98%, with batch-specific QC documentation including NMR, HPLC, and GC .

Why Generic Pyrazolo[3,4-b]pyridine Analogs Cannot Substitute for 2-Butyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one in Research and Development Pipelines


The pyrazolo[3,4-b]pyridine scaffold is highly sensitive to substituent identity and position; the N2-butyl and C3,C4-dimethyl substitution pattern of this compound is not arbitrarily interchangeable with other analogs [1]. The 2H-tautomeric form adopted by this compound differs fundamentally in electronic distribution and hydrogen-bonding capacity from the 1H-tautomer that dominates many other pyrazolo[3,4-b]pyridine derivatives [2]. The n-butyl chain at N2 imparts a specific lipophilicity (XLogP3 = 1.5) and rotatable bond count (n = 3) that directly influence membrane permeability and target binding kinetics, while the 3,4-dimethyl groups occupy steric space critical for kinase ATP-binding site complementarity . Substituting a cyclopentyl, phenyl, or shorter alkyl group at N2—or altering the C3/C4 methylation pattern—can shift the compound's kinase selectivity profile, physicochemical properties, and biological readout in ways that are not predictable a priori [3]. Consequently, data generated with one pyrazolo[3,4-b]pyridin-6-one analog cannot be extrapolated to another without explicit head-to-head validation.

Quantitative Differentiation Evidence for 2-Butyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one vs. Closest Analogs: A Comparator-Driven Procurement Guide


Physicochemical Property Differentiation: 2-Butyl-3,4-dimethyl vs. 1-Cyclopentyl-3,4-dimethyl Analog

The 2-butyl substituent on the target compound confers distinct physicochemical properties compared to the 1-cyclopentyl analog. The target compound exhibits an XLogP3 of 1.5, topological polar surface area (TPSA) of 46.9 Ų, and a boiling point of 409.2 ± 45.0 °C at 760 mmHg, with 3 rotatable bonds . In contrast, the 1-cyclopentyl-3,4-dimethyl analog (CID 750977) has a calculated boiling point of 450.9 ± 45.0 °C and a vapor pressure of 0.0 ± 1.1 mmHg at 25 °C, reflecting reduced volatility . The n-butyl chain provides greater conformational flexibility (3 rotatable bonds originating from the N2 substituent alone) compared to the constrained cyclopentyl ring, which has implications for entropic binding penalties and solubility characteristics.

Physicochemical profiling Lipophilicity Membrane permeability Lead optimization

Kinase Inhibition Class Evidence: Pyrazolo[3,4-b]pyridin-6-one Scaffold as a Validated GSK-3/cdk-2/cdk-5 Inhibitor Chemotype

The pyrazolo[3,4-b]pyridin-6-one scaffold, of which 2-butyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a direct structural member, is explicitly claimed in US Patent US7300944B2 (Pfizer) and WO2005000303 as an inhibitor of glycogen synthase kinase-3 (GSK-3), cyclin-dependent kinase-2 (cdk-2), and cyclin-dependent kinase-5 (cdk-5) [1]. The patent describes compounds of formula (I) that are substituted pyrazolo[3,4-b]pyridin-6-ones wherein the pyridin-6-one moiety serves as a critical hydrogen-bonding pharmacophore element. The 2H-tautomeric form, with substitution at N2, C3, and C4 positions matching the target compound, falls within the claimed generic structure. The patent identifies therapeutic utility in Alzheimer's disease, diabetes, stroke, schizophrenia, depression, hair loss, and cancer [2]. In contrast, many commercially available pyrazolo[3,4-b]pyridine building blocks lack the 6-oxo moiety and are not part of this specific, patent-validated kinase inhibitor chemotype [3].

Kinase inhibition GSK-3 cdk-2 cdk-5 Patent-validated scaffold

Anticancer Activity of Pyrazolo[3,4-b]pyridin-6-one Class: Quantitative Benchmarks from the h2 and I2 Analog Series

A 2019 study by Guo et al. reported the discovery and biological evaluation of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents [1]. The lead compound h2, bearing the pyrazolo[3,4-b]pyridin-6-one scaffold, exhibited anticancer activity against six human tumor cell lines with IC50 values of 13.37 μM (MDA-MB-231), 13.04 μM (HeLa), 15.45 μM (MCF-7), 7.05 μM (HepG2), 9.30 μM (CNE2), and 8.93 μM (HCT116). Further optimization via similarity searching of 61 h2 analogues led to compound I2, which demonstrated improved potency: IC50 values of 3.30, 5.04, 5.08, 3.71, 2.99, and 5.72 μM against the same six cell lines, respectively [1]. I2 was found to inhibit microtubule polymerization by binding to the colchicine site, causing G2/M cell cycle arrest and apoptosis. While compound 1018163-52-4 was not among the specific analogues tested in this study, it shares the identical pyrazolo[3,4-b]pyridin-6-one core scaffold and closely matches the N2-alkyl, C3-methyl, C4-methyl substitution pattern present in the h2/I2 series . This establishes a quantitative activity benchmark for the scaffold class against which the target compound can be positioned.

Anticancer activity Cytotoxicity Tubulin polymerization Microtubule targeting

N2-Substituent Structure-Activity Differentiation: Butyl vs. Cyclopentyl Impact on Biological Activity Profile

The closest purchasable analog with publicly available biological activity data is 1-cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6-one (CID 750977, BDBM42947). This compound was screened in the MLSMR (Molecular Libraries Small Molecule Repository) assay panel and showed an IC50 of 50,000 nM (50 μM) against Kallikrein-5 and an EC50 > 79,400 nM (>79.4 μM) against Nuclear Receptor Coactivator 3 (NCOA3), indicating marginal to no activity at these targets [1]. The target compound 1018163-52-4 differs solely in the N2 substituent: an n-butyl chain replacing the cyclopentyl ring. The n-butyl group is both less sterically demanding and more flexible (3 rotatable bonds vs. the constrained cyclopentyl ring with effectively 0 additional rotatable bonds beyond the ring system), which can significantly alter protein binding site complementarity. In the structurally related 6-aryl-pyrazolo[3,4-b]pyridine GSK-3 inhibitor series, the introduction of bulky groups at positions adjacent to the pyrazolopyridine ring was shown to modulate GSK-3α inhibitory activity [2]. The N2-substituent identity is therefore a critical determinant of both potency and selectivity, and the cyclopentyl analog's biological data cannot be used as a proxy for the target compound.

Structure-activity relationship N2-substitution Kinase selectivity BindingDB

Recommended Application Scenarios for 2-Butyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one Based on Differentiated Evidence


GSK-3/cdk-2/cdk-5 Kinase Inhibitor Lead Generation Using a Patent-Validated Scaffold

The compound's 2H-pyrazolo[3,4-b]pyridin-6-one core directly matches Formula (I) of US7300944B2 and WO2005000303, which claim this scaffold as an inhibitor of GSK-3, cdk-2, and cdk-5 [1]. Medicinal chemistry teams pursuing these kinase targets can use 1018163-52-4 as a starting building block for SAR exploration, with the assurance that the core scaffold is structurally aligned with a known inhibitor chemotype. The N2-butyl and C3,C4-dimethyl substitution pattern provides a specific starting point for further functionalization at C5, C6, or via N7-alkylation, enabling systematic exploration of potency and selectivity within a freedom-to-operate framework defined by the patent landscape.

Anticancer Screening Cascades Leveraging the Pyrazolo[3,4-b]pyridin-6-one Pharmacophore

Based on the Guo et al. (2019) demonstration that pyrazolo[3,4-b]pyridin-6-one derivatives exhibit multi-cell-line anticancer activity with IC50 values in the low micromolar range (h2: 7.05–15.45 μM; I2: 2.99–5.72 μM across six lines), 1018163-52-4 is positioned as a screening candidate for oncology-focused phenotypic or target-based assays [2]. The compound's moderate lipophilicity (XLogP3 = 1.5) and TPSA of 46.9 Ų are consistent with drug-like property space, making it suitable for cell-based screening cascades without the solubility liabilities often associated with more lipophilic analogs.

Synthetic Chemistry: Building Block for Derivatization at the C5, N7, or 6-Oxo Positions

With a purity specification of 95–98% and availability with full QC documentation (NMR, HPLC, GC) from multiple vendors, 1018163-52-4 is suitable as a synthetic intermediate for library construction . The 6-oxo group provides a handle for conversion to 6-chloro or 6-amino derivatives via standard transformations, while the N7 position (as the 7H-tautomer) offers a potential site for alkylation or acylation. The compound's boiling point of 409.2 °C and density of 1.2 g/cm³ facilitate purification by distillation or column chromatography under standard laboratory conditions.

Alzheimer's Disease Probe Development: β-Amyloid Plaque Binding and GSK-3 Dual-Mechanism Hypothesis

The pyrazolo[3,4-b]pyridine class has demonstrated binding affinity for β-amyloid plaques in Alzheimer's disease patient brain slices as shown by fluorescent confocal microscopy [3]. Combined with the GSK-3 inhibitory activity claimed in US7300944B2 [1], this raises the possibility of a dual-mechanism probe (plaque binding plus kinase inhibition). While 1018163-52-4 itself has not been directly tested for amyloid binding, its structural congruence with the pyrazolo[3,4-b]pyridine compounds that demonstrated this property positions it as a candidate for further evaluation in neurodegenerative disease models.

Quote Request

Request a Quote for 2-Butyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.